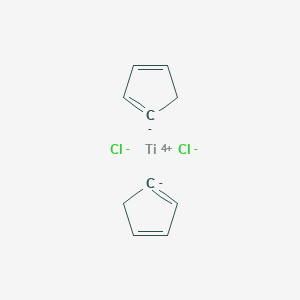
Titanocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Titanocene, also known as cyclopenta-1,3-diene;titanium(4+);dichloride, is an organotitanium compound that has been investigated for its potential use in various applications, including as an anticancer drug . This article will explore the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets cancer cells, specifically renal-cell cancer and other solid tumors . It is transported via serum albumin selectively into cancer cells and targets their DNA by coordinating strongly to phosphate groups .
Mode of Action
This compound interacts with its targets by binding to the DNA of cancer cells . This binding occurs at the phosphate groups of the DNA, leading to changes in the DNA structure . Additionally, this compound is able to induce apoptosis via the FAS receptor pathway .
Biochemical Pathways
This compound affects various biochemical pathways related to cancer cell growth and survival. Its cytotoxic and apoptosis-inducing properties lead to the death of cancer cells . Furthermore, it has anti-angiogenic properties, which means it can inhibit the formation of new blood vessels, thus preventing the supply of nutrients to the cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is transported via serum albumin selectively into cancer cells
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and the induction of apoptosis . This leads to the death of cancer cells and a reduction in tumor size. Very encouraging is the fact that this compound is breaking platinum-resistance in human colon and human lung cancer cells , which might make it attractive as a cytotoxic component of future 2nd or 3rd line cancer treatments.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of serum albumin in the body can affect the transport of this compound into cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanocene can be synthesized through several methods. One common method involves the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide in an ether solvent. The reaction proceeds as follows:
TiCl4+2C5H5MgBr→(C5H5)2TiCl2+2MgBrCl
Another method involves the reaction of titanium tetrachloride with sodium cyclopentadienide:
TiCl4+2NaC5H5→(C5H5)2TiCl2+2NaCl
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of inert atmosphere and anhydrous conditions is crucial to prevent hydrolysis and oxidation of the reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: Titanocene undergoes various types of chemical reactions, including:
Reduction: this compound can be reduced to low-valent titanium species using reducing agents such as lithium aluminum hydride or sodium amalgam.
Oxidation: It can be oxidized to higher oxidation states using oxidizing agents like chlorine or bromine.
Substitution: this compound can undergo substitution reactions where the chloride ligands are replaced by other ligands such as alkyl, aryl, or alkoxide groups.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Chlorine gas in dichloromethane.
Substitution: Alkyl lithium reagents in hexane.
Major Products Formed:
Reduction: Low-valent titanium complexes.
Oxidation: Higher oxidation state titanium compounds.
Substitution: this compound derivatives with various functional groups.
Scientific Research Applications
Titanocene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Medicine: Research is ongoing to develop this compound-based drugs for cancer treatment.
Comparison with Similar Compounds
Titanocene is unique among metallocenes due to its specific reactivity and applications. Similar compounds include:
Ferrocene: Bis(cyclopentadienyl)iron(II), known for its stability and use in organic synthesis.
Zirconocene: Bis(cyclopentadienyl)zirconium(IV) dichloride, used in polymerization reactions.
Molybdenocene: Bis(cyclopentadienyl)molybdenum(IV) dichloride, known for its catalytic properties in organic transformations.
This compound stands out due to its versatility in both chemical reactions and applications, particularly in the field of medicinal chemistry.
Properties
CAS No. |
1271-19-8 |
|---|---|
Molecular Formula |
C10H2Cl2Ti-10 |
Molecular Weight |
240.89 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;dichlorotitanium |
InChI |
InChI=1S/2C5H.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1H;2*1H;/q2*-5;;;+2/p-2 |
InChI Key |
DYUFLUNZOBVZGN-UHFFFAOYSA-L |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Ti+4] |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti]Cl |
Color/Form |
Bright red acicular crystals from toluene Reddish-orange crystalline solid |
density |
1.6 (NTP, 1992) 1.60 |
melting_point |
552 °F (NTP, 1992) 289 °C +/- 2 deg |
Key on ui other cas no. |
1271-19-8 |
physical_description |
Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992) |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
shelf_life |
STABLE IN DRY AIR; SLOWLY HYDROLYZED IN MOIST AIR |
solubility |
Decomposes (NTP, 1992) Moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















